molecular formula C10H19NO B184583 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 3423-25-4

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B184583
CAS RN: 3423-25-4
M. Wt: 169.26 g/mol
InChI Key: YYDQYSQZIUSKFN-UHFFFAOYSA-N
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Description

“8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with the molecular formula C10H19NO . It is also known as "endo-8-isopropyl-8-azabicyclo [3.2.1]octan-3-ol" .


Synthesis Analysis

A concise synthesis of 8-azabicyclo [3.2.1]octanes via sequential oxidative Mannich reactions is described. This approach involves an intermolecular oxidative Mannich coupling reaction between N -aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Molecular Structure Analysis

The molecular structure of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” involve an intermolecular oxidative Mannich coupling reaction between N -aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol” are as follows: Molecular Weight: 169.26 g/mol, XLogP3-AA: 1.6, Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 2, Rotatable Bond Count: 1, Exact Mass: 169.146664230 g/mol, Monoisotopic Mass: 169.146664230 g/mol, Topological Polar Surface Area: 23.5 Ų .

Scientific Research Applications

  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
    • Methods : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results : This methodology has been applied in the synthesis of tropane alkaloids .
  • Crystal Structure Analysis

    • Field : Crystallography
    • Summary : The crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol has been analyzed .
    • Methods : The compound was synthesized using a known literature synthesis . The crystal structure was then analyzed using Mo Kα radiation .
    • Results : The asymmetric unit of the title crystal structure was determined .
  • Nematicidal Activity

    • Field : Pesticide Chemistry
    • Summary : Tropane is employed according to its excellent performance as a 5-HT3 receptor antagonist pharmacophore . A series of novel compounds combining tropane, lactam, and imine moieties were synthesized and screened against the root-knot nematodes M. incognita and pinewood nematodes B. xylophilus .
    • Methods : The introduction of imine is aimed to improve the nematicidal activity in view of the fact that imine is often used as an effective active fragment in pesticides .
    • Results : The results of the screening are not provided in the source .
  • Intermediate for Synthesis

    • Field : Organic Chemistry
    • Summary : “(1R,5S)-8-Isopropyl-8-azabicyclo [3.2.1]octan-3-ol” is used as an intermediate for the synthesis of “(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo [3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate”, a compound that can be synthesized from Atropine .
    • Methods : The compound is synthesized from Atropine, a nerve agent that occurs naturally in plants of the nightshade family .
    • Results : The synthesis results in a compound with potential biological activity .
  • Nematicidal Compounds

    • Field : Pesticide Chemistry
    • Summary : Tropane, which is a part of the structure of “8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol”, is employed due to its excellent performance as a 5-HT3 receptor antagonist pharmacophore . A series of novel compounds combining tropane, lactam, and imine moieties were synthesized and screened against the root-knot nematodes M. incognita and pinewood nematodes B. xylophilus .
    • Methods : The introduction of imine is aimed to improve the nematicidal activity in view of the fact that imine is often used as an effective active fragment in pesticides .
    • Results : The results of the screening are not provided in the source .

Safety And Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

There is ongoing research directed towards the preparation of this basic structure in a stereoselective manner . This research is expected to contribute to the development of new synthetic approaches and applications for this compound.

properties

IUPAC Name

8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDQYSQZIUSKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955774
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol

CAS RN

3423-25-4
Record name endo-8-Isopropyl-8-azabicyclo(3.2.1)octan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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